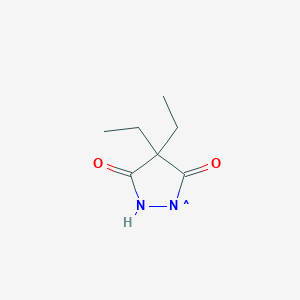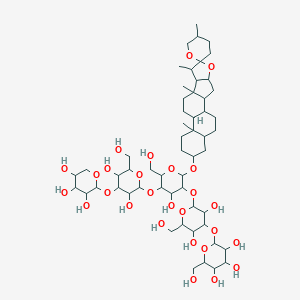
Diurnoside 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diurnoside 1 is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, Diurnoside 1 has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Diurnoside 1 is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It also has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Diurnoside 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress in cardiovascular disease, and improve cognitive function in neurodegenerative disorders. It also has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diurnoside 1 in lab experiments is that it is a natural compound found in various plants, which makes it relatively easy to obtain. It also has low toxicity and is generally well-tolerated in animals and humans. However, one limitation is that it can be difficult to obtain pure Diurnoside 1 due to the complex nature of plant extracts. It also has low bioavailability, meaning that it may not be effective at low doses.
Orientations Futures
There are several future directions for research on Diurnoside 1. One area of interest is its potential use as a chemopreventive agent in cancer. Another area of interest is its potential use in the treatment of cardiovascular disease, particularly in reducing inflammation and oxidative stress. Additionally, there is interest in its potential use in neurodegenerative disorders, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to better understand the mechanism of action of Diurnoside 1 and its potential therapeutic applications.
Méthodes De Synthèse
Diurnoside 1 can be extracted from the leaves of Camellia sinensis using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extract is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Diurnoside 1 has been studied for its potential therapeutic applications in various fields, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, it has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
152574-90-8 |
|---|---|
Nom du produit |
Diurnoside 1 |
Formule moléculaire |
C56H92O27 |
Poids moléculaire |
1197.3 g/mol |
Nom IUPAC |
2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |
Clé InChI |
VCZGGHVFZCTAOO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Synonymes |
(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



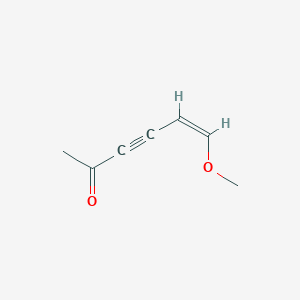
![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)
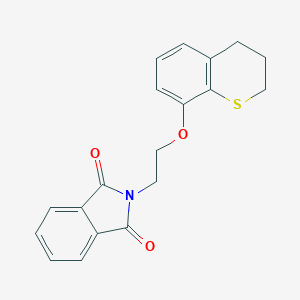
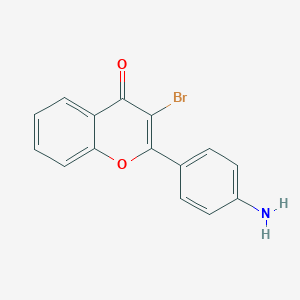

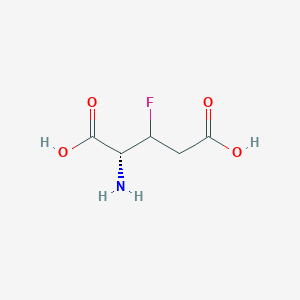
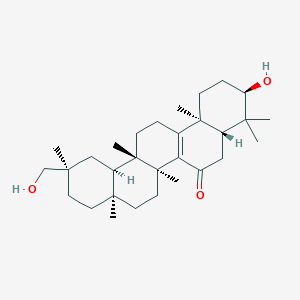
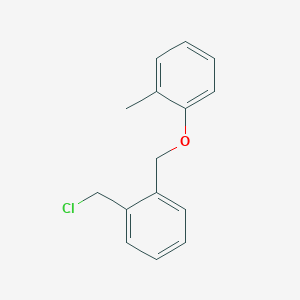

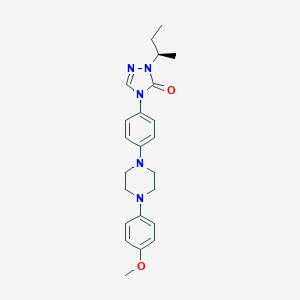
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
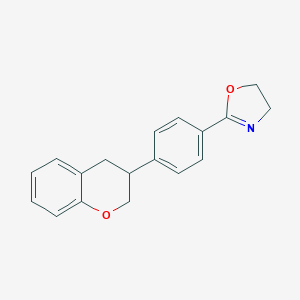
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
